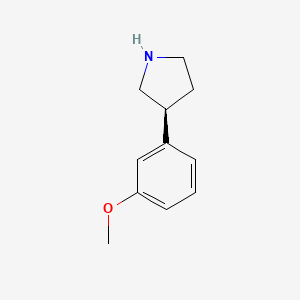
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with a molecular formula of C18H22O4 This compound is characterized by its unique structure, which includes an ethyl ester group, an allyl group, and a methoxy group attached to a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the allyl and methoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of metabolic or signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydronaphthalene derivatives with varying functional groups. Examples include:
- 6-Methoxy-3,4-dihydronaphthalen-1-one
- 7-Methoxy-1-oxoindan-4-carboxylate
- 2-Methoxy-1-methylethyl acetate .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C18H22O4 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
ethyl 2-(6-methoxy-1-oxo-2-prop-2-enyl-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C18H22O4/c1-4-9-18(12-16(19)22-5-2)10-8-13-11-14(21-3)6-7-15(13)17(18)20/h4,6-7,11H,1,5,8-10,12H2,2-3H3 |
Clé InChI |
CXMXEPJYUCFHDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


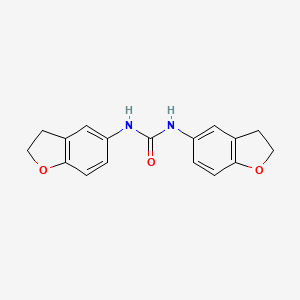

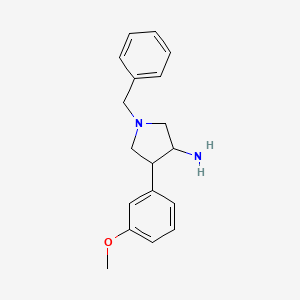

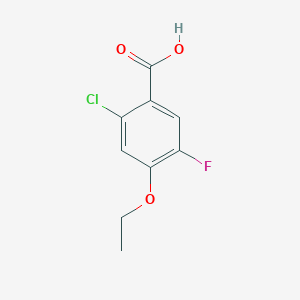
![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)
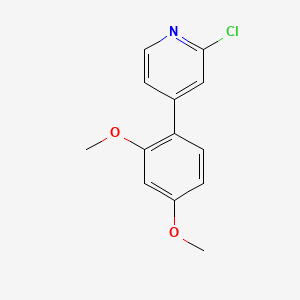

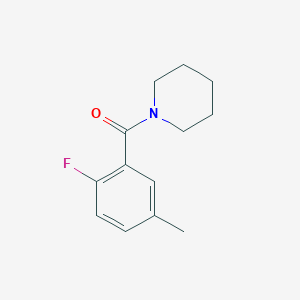
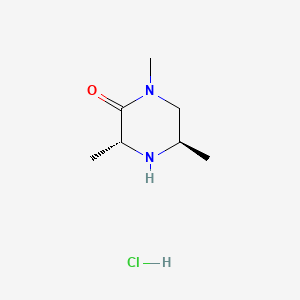

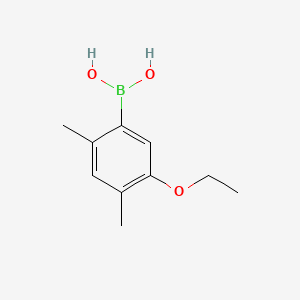
![6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14026543.png)
